OVA-T4 Peptide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

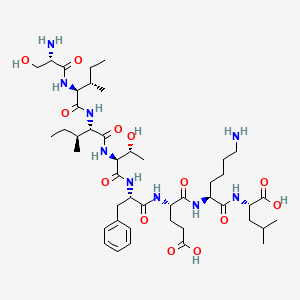

Le peptide OVA-T4, également connu sous le nom de SIITFEKL, est une variante du peptide ovalbumine agoniste (257-264), SIINFEKL. L'ovalbumine est une protéine présente dans les blancs d'œufs et est couramment utilisée comme antigène modèle dans les études immunologiques. Le peptide OVA-T4 est un épitope peptidique restreint au complexe majeur d'histocompatibilité (CMH) de classe I de l'ovalbumine, présenté par la molécule CMH de classe I H-2Kb .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du peptide OVA-T4 implique la synthèse peptidique en phase solide (SPPS), une méthode largement utilisée pour la production de peptides. Le processus commence par la fixation de l'acide aminé C-terminal à une résine solide. Les acides aminés suivants sont ajoutés un à un de manière progressive, en utilisant des réactifs de couplage tels que la N,N'-diisopropylcarbodiimide (DIC) et l'hydroxybenzotriazole (HOBt). La chaîne peptidique est allongée par des cycles répétés de déprotection et de couplage jusqu'à ce que la séquence désirée soit atteinte. Finalement, le peptide est clivé de la résine et purifié par chromatographie liquide haute performance (CLHP) .

Méthodes de production industrielle : Dans un contexte industriel, la production du peptide OVA-T4 suit des principes similaires à la synthèse à l'échelle du laboratoire, mais à une échelle plus grande. Des synthétiseurs de peptides automatisés sont utilisés pour rationaliser le processus, et des techniques de purification avancées telles que la CLHP préparative sont utilisées pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions : Le peptide OVA-T4 subit principalement des réactions typiques des peptides, notamment :

Oxydation : Le résidu méthionine du peptide peut être oxydé en méthionine sulfoxyde.

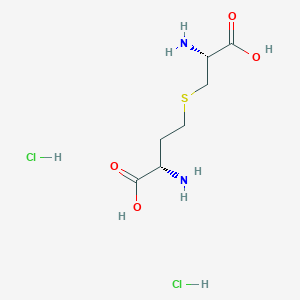

Réduction : Les ponts disulfure, s'ils sont présents, peuvent être réduits en thiols libres.

Substitution : Les résidus d'acides aminés peuvent être substitués par mutagenèse dirigée pour étudier les relations structure-fonction.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène ou acide performique.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Mutagénèse dirigée utilisant des amorces spécifiques et une ADN polymérase.

Produits principaux :

Oxydation : Peptide contenant de la méthionine sulfoxyde.

Réduction : Peptide avec des groupes thiol réduits.

Substitution : Peptides mutants avec des séquences d'acides aminés modifiées

Applications De Recherche Scientifique

Le peptide OVA-T4 a une large gamme d'applications dans la recherche scientifique :

Immunologie : Utilisé comme antigène modèle pour étudier les réponses des lymphocytes T et la présentation d'antigènes.

Développement de vaccins : Employé dans la conception de vaccins à base de peptides pour éliciter des réponses immunitaires spécifiques.

Recherche sur le cancer : Investigated pour son potentiel à activer les lymphocytes T cytotoxiques contre les cellules tumorales.

Études sur les allergies : Utilisé pour comprendre les mécanismes des réactions allergiques et développer des thérapies de désensibilisation .

5. Mécanisme d'action

Le peptide OVA-T4 exerce ses effets en se liant à la molécule de classe I du complexe majeur d'histocompatibilité H-2Kb, qui présente le peptide à la surface des cellules présentatrices d'antigènes. Ce complexe est reconnu par le récepteur des cellules T (TCR) des cellules T CD8+, ce qui conduit à l'activation des cellules T. L'engagement du TCR avec le complexe peptide-CMH déclenche une cascade d'événements de signalisation intracellulaire, principalement médiés par la phosphorylation des tyrosines, entraînant la prolifération, la différenciation et les fonctions effectrices des cellules T .

Composés similaires :

SIINFEKL : Le peptide ovalbumine agoniste original (257-264).

Peptide Q4 : Une variante avec une séquence d'acides aminés différente.

Peptide G4 : Une autre variante utilisée pour des études comparatives.

Unicité : Le peptide OVA-T4 est unique en raison de sa séquence d'acides aminés spécifique (SIITFEKL), qui modifie son affinité de liaison au récepteur des cellules T par rapport au peptide SIINFEKL original. Cela permet d'étudier l'activation et la signalisation des cellules T avec des affinités peptidiques variables, fournissant des informations sur les mécanismes des réponses immunitaires .

Mécanisme D'action

The OVA-T4 Peptide exerts its effects by binding to the major histocompatibility complex class I molecule H-2Kb, which presents the peptide on the surface of antigen-presenting cells. This complex is recognized by the T cell receptor (TCR) on CD8+ T cells, leading to T cell activation. The engagement of TCR with the peptide-MHC complex triggers a cascade of intracellular signaling events, predominantly mediated by tyrosine phosphorylation, resulting in T cell proliferation, differentiation, and effector functions .

Comparaison Avec Des Composés Similaires

SIINFEKL: The original agonist ovalbumin peptide (257-264).

Q4 Peptide: A variant with a different amino acid sequence.

G4 Peptide: Another variant used for comparative studies.

Uniqueness: OVA-T4 Peptide is unique due to its specific amino acid sequence (SIITFEKL), which alters its binding affinity to the T cell receptor compared to the original SIINFEKL peptide. This allows for the study of T cell activation and signaling with varying peptide affinities, providing insights into the mechanisms of immune responses .

Propriétés

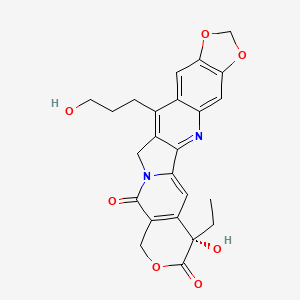

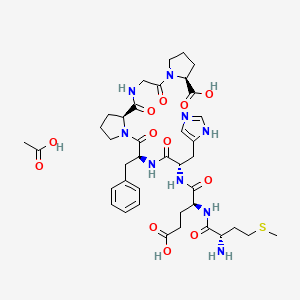

Formule moléculaire |

C45H75N9O13 |

|---|---|

Poids moléculaire |

950.1 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C45H75N9O13/c1-8-25(5)35(52-38(59)29(47)23-55)42(63)53-36(26(6)9-2)43(64)54-37(27(7)56)44(65)50-32(22-28-15-11-10-12-16-28)41(62)49-31(18-19-34(57)58)40(61)48-30(17-13-14-20-46)39(60)51-33(45(66)67)21-24(3)4/h10-12,15-16,24-27,29-33,35-37,55-56H,8-9,13-14,17-23,46-47H2,1-7H3,(H,48,61)(H,49,62)(H,50,65)(H,51,60)(H,52,59)(H,53,63)(H,54,64)(H,57,58)(H,66,67)/t25-,26-,27+,29-,30-,31-,32-,33-,35-,36-,37-/m0/s1 |

Clé InChI |

LHCVSOBJLZOLJV-RASQMKTFSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)N |

SMILES canonique |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CO)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ditridecan-7-yl 10-[3-(dimethylamino)propyl-octanoylamino]nonadecanedioate](/img/structure/B10861685.png)

![N-hydroxy-4-[(5-thiophen-2-yltetrazol-1-yl)methyl]benzamide](/img/structure/B10861709.png)

![N-(2,4-Difluorophenyl)-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B10861729.png)

![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B10861750.png)